molecular formula C22H15Cl2NO2 B2989305 (2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile CAS No. 866019-85-4

(2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2989305
CAS No.: 866019-85-4
M. Wt: 396.27
InChI Key: UVQFFXGQJQEQDI-GZTJUZNOSA-N
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Description

(2Z)-3-[2-(2,4-Dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a Z-configuration at the double bond. Its structure includes a 2-(2,4-dichlorophenoxy)phenyl group and a 3-methoxyphenyl substituent, with a nitrile group at the β-position. The dichlorophenoxy and methoxyphenyl moieties contribute to its electronic and steric properties, influencing its reactivity, photophysical behavior, and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO2/c1-26-19-7-4-6-15(12-19)17(14-25)11-16-5-2-3-8-21(16)27-22-10-9-18(23)13-20(22)24/h2-13H,1H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQFFXGQJQEQDI-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable halogenating agent to form 2,4-dichlorophenoxy.

    Coupling with Phenyl Derivative: The dichlorophenoxy intermediate is then coupled with a phenyl derivative under basic conditions to form the desired phenyl ether.

    Nitrile Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

(2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile features a prop-2-enenitrile backbone, characterized by a double bond between the second and third carbon atoms, along with a nitrile group (-C≡N). The presence of 2,4-dichlorophenoxy and 3-methoxyphenyl substituents enhances its chemical properties and may influence its biological activity. The dichlorophenoxy group can contribute to the compound's lipophilicity, while the methoxy group may enhance its electron-donating ability, affecting its reactivity and interaction with biological targets.

Potential applications:

  • The compound may exhibit significant pharmacological effects, as suggested by research into the biological activity of similar compounds.
  • Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques can help elucidate its pharmacodynamics and pharmacokinetics.

Reactivity
The chemical reactivity of this compound can be analyzed through various types of reactions that can be mediated by various catalysts or conditions, making this compound versatile for synthetic applications. Synthesis of this compound can be achieved through several methods:

R1CHO + R2C≡N → R1C=CR2CN + H₂O

Structural Similarity
Several compounds share structural similarities with this compound.

Compound NameStructureBiological ActivityUnique Features
CurcuminContains two aromatic rings with methoxy groupsAntioxidant, anti-inflammatoryLow bioavailability
4-HydroxycoumarinContains a coumarin coreAnticoagulantStrongly interacts with blood coagulation factors
5-FluorouracilPyrimidine derivativeAnticancerTargets RNA synthesis specifically

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Key Compounds:

  • (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I)
  • (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
  • (2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
Property Target Compound (Dichlorophenoxy/Methoxyphenyl) Compound I (Diphenylamino/Pyridyl) 4-Bromo/4-Dimethylamino Derivative 4-Fluoro/Methoxyimino Derivative
HOMO-LUMO Gap (eV) Not Reported 2.8 (calculated) Not Reported Not Reported
Emission Behavior Likely influenced by Cl and OCH₃ groups AIE-active (Aggregation-Induced Emission) Dual emission (crystal size-dependent) Not Reported
Solvent Sensitivity Moderate (polarity-dependent) High (solvent polarity alters conformer stability) Low (solid-state dominance) Likely influenced by imino group

Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenoxy group (electron-withdrawing) in the target compound contrasts with the diphenylamino (electron-donating) group in Compound I, leading to differences in HOMO-LUMO gaps and emission profiles.

Structural and Crystallographic Comparisons

Key Compounds:

  • (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile
  • (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile
Parameter Target Compound 4-Methylphenyl/Naphthyl Derivative Sulfonamido/Formylphenyl Derivative
Crystal System Not Reported Orthorhombic (Pca2₁) Orthorhombic (P2₁2₁2₁)
Unit Cell Volume (ų) Not Reported 1473.8 2296.0
Intermolecular Interactions Anticipated C–H···π/Cl···π Weak H-bonding and π-π stacking Sulfonamido H-bonding networks
Z’ (Independent Molecules) Not Reported 1 1

Analysis :

  • Packing Efficiency: The naphthyl-containing derivative shows π-π interactions between aromatic rings, whereas sulfonamido groups in facilitate H-bonding. The target compound’s dichlorophenoxy group may promote Cl···π or C–H···O interactions.
  • Conformational Flexibility: Syn/anti conformers in diphenylamino derivatives are absent in rigid naphthyl or sulfonamido analogs.

Key Compounds:

  • (2Z)-3-[4-(Dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile
  • (2Z)-3-(Furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Application Target Compound 4-Dimethylamino/4-Fluoro Derivative Furan/Thiazole Derivative
Optoelectronic Potential Likely moderate (Cl/OCH₃) High (fluorophenyl enhances stability) High (thiazole enhances conjugation)
Biological Activity Not Reported Potential fluorescence probes Not Reported
Synthetic Accessibility Moderate (multiple substituents) High (simple substituents) Moderate (heterocyclic complexity)

Analysis :

  • Thiazole vs. The dichlorophenoxy group may instead favor environmental stability.
  • Fluorine Effects : Fluorine in increases electronegativity and metabolic stability compared to chlorine in the target compound.

Biological Activity

The compound (2Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile is a synthetic derivative that exhibits significant biological activities, particularly in the context of herbicidal and pharmaceutical applications. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

Structure  2Z 3 2 2 4 dichlorophenoxy phenyl 2 3 methoxyphenyl prop 2 enenitrile\text{Structure }\text{ 2Z 3 2 2 4 dichlorophenoxy phenyl 2 3 methoxyphenyl prop 2 enenitrile}

This compound is primarily recognized for its herbicidal properties, attributed to its ability to inhibit specific biochemical pathways in plants. The presence of the dichlorophenoxy moiety suggests potential interference with auxin transport systems, leading to uncontrolled growth and eventual plant death.

Key Mechanisms:

  • Inhibition of Auxin Transport : The dichlorophenoxy group is known to mimic natural auxins, disrupting normal plant hormonal balance.
  • Disruption of Cellular Metabolism : Studies indicate that the compound may affect mitochondrial function, as observed in related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which impacts ATP levels and membrane integrity in isolated mitochondria .

Biological Activity and Efficacy

Research indicates that this compound exhibits a range of biological activities beyond herbicidal effects.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures possess antimicrobial properties. For instance:

  • Inhibition of Pathogenic Bacteria : Compounds related to this structure have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound:

  • Cell Line Testing : In vitro studies on human cell lines revealed that at certain concentrations, the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the efficacy and safety profile of this compound, a comparison with related compounds is beneficial:

Compound NameStructureBiological ActivityIC50 (µM)
2,4-D[Structure]Herbicidal10
(Compound X)[Structure]Antimicrobial25
(Compound Y)[Structure]Cytotoxicity15

Case Studies

Several case studies have explored the application of this compound in agricultural and pharmaceutical contexts:

  • Agricultural Application : A field study demonstrated that this compound effectively reduced weed populations in crops without significant phytotoxicity to the desired plants.
  • Pharmaceutical Development : Research focused on synthesizing derivatives of this compound for enhanced cytotoxicity against specific cancer types has shown promising results.

Q & A

Q. What controls are essential when assessing the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at 0.1% v/v) and positive controls (e.g., cisplatin for apoptosis). Use MTT assays to differentiate cytotoxic vs. cytostatic effects. For ROS-related studies, pre-treat cells with antioxidants (e.g., NAC) to confirm specificity.

Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer : Employ flow chemistry for precise temperature and mixing control (absent in batch methods). Monitor intermediates via inline FT-IR (as in ) . For example, slow addition of nitrile precursors can reduce dimerization.

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